![molecular formula C16H19N3OS B12296131 1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)
1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one is a complex organic compound that features a unique structure combining an indoline moiety with an aminothiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indoline Moiety: Starting with an appropriate indole derivative, the indoline structure is formed through reduction reactions.
Thiazole Ring Formation: The aminothiazole ring is synthesized separately using a combination of thioamide and α-haloketone under basic conditions.
Coupling Reaction: The indoline and aminothiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminothiazole ring, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The indoline moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)ethan-1-one: Similar structure but with an ethanone side chain instead of a methylbutanone.
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)propan-1-one: Similar structure but with a propanone side chain.
Uniqueness
1-(5-(2-aminothiazol-4-yl)indolin-1-yl)-2-methylbutan-1-one is unique due to its specific side chain, which can influence its biological activity and chemical reactivity. The presence of the 2-methylbutan-1-one side chain may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C16H19N3OS |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-2-methylbutan-1-one |
InChI |
InChI=1S/C16H19N3OS/c1-3-10(2)15(20)19-7-6-12-8-11(4-5-14(12)19)13-9-21-16(17)18-13/h4-5,8-10H,3,6-7H2,1-2H3,(H2,17,18) |
InChI Key |
UZSJYEOPMYYKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydantoin, 3-[(1,1,2-Trichloroethylthio)]-](/img/structure/B12296063.png)

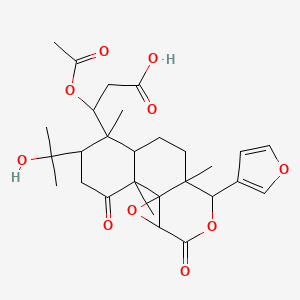
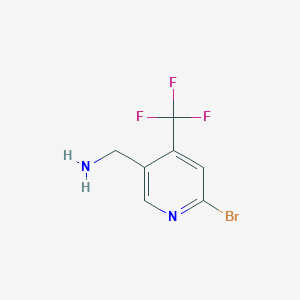
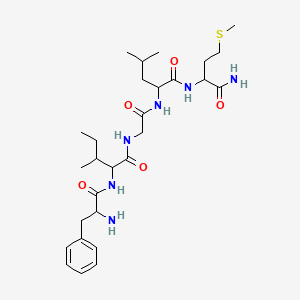


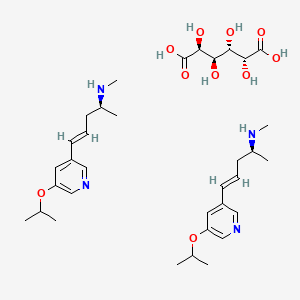
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296121.png)

![2,3,4,5-tetradeuterio-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12296139.png)
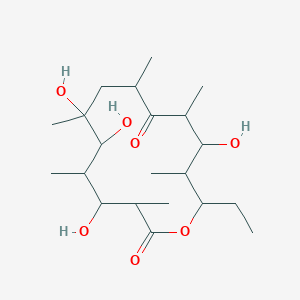
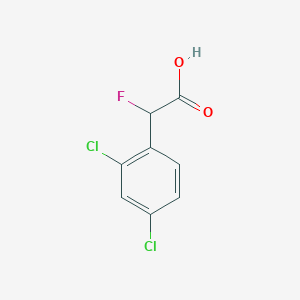
![5-[2-[[1-[[1-[[2-[[5-amino-1-[[3-hydroxy-1-[[1-[[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B12296156.png)
